molecular formula C27H35NO3 B008703 Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester CAS No. 101030-76-6

Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester

Cat. No. B008703
CAS RN: 101030-76-6
M. Wt: 421.6 g/mol
InChI Key: ORGGZMATFTXBQJ-UHFFFAOYSA-N
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Description

Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to its anticonvulsant and analgesic properties. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester is its potential as a new drug candidate for the treatment of various conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester. One area of interest is the development of new drugs based on this compound for the treatment of various conditions, such as epilepsy, pain, and inflammation. Another area of interest is the study of the exact mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved solubility and bioactivity.

Synthesis Methods

Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester can be synthesized through a multistep process involving the reaction of benzil with piperidine, followed by the reaction of the resulting product with ethyl chloroformate and cyclobutanone. The final product is obtained after purification through recrystallization.

properties

CAS RN

101030-76-6

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

(4-ethyl-2,2-dimethyl-3-piperidin-1-ylcyclobutyl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C27H35NO3/c1-4-22-23(28-18-12-7-13-19-28)26(2,3)24(22)31-25(29)27(30,20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-6,8-11,14-17,22-24,30H,4,7,12-13,18-19H2,1-3H3

InChI Key

ORGGZMATFTXBQJ-UHFFFAOYSA-N

SMILES

CCC1C(C(C1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C)C)N4CCCCC4

Canonical SMILES

CCC1C(C(C1OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C)C)N4CCCCC4

synonyms

Benzilic acid, 2,2-dimethyl-4-ethyl-3-piperidinocyclobutyl ester

Origin of Product

United States

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